1,1'-Biphenyl, 2,3',4',5-tetrabromo-

Catalog No.
S15982072
CAS No.
59080-38-5
M.F
C12H6Br4
M. Wt
469.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Biphenyl, 2,3',4',5-tetrabromo-

CAS Number

59080-38-5

Product Name

1,1'-Biphenyl, 2,3',4',5-tetrabromo-

IUPAC Name

1,2-dibromo-4-(2,5-dibromophenyl)benzene

Molecular Formula

C12H6Br4

Molecular Weight

469.79 g/mol

InChI

InChI=1S/C12H6Br4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H

InChI Key

HWUQTZIBVSOXBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Br)Br)Br)Br

Description

2,3',4',5-Tetrabromobiphenyl is a polybrominated biphenyl. Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They can be used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn. However, the use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment. (L628, L629)

1,1'-Biphenyl, 2,3',4',5-tetrabromo- is a brominated derivative of biphenyl, characterized by the presence of four bromine atoms attached to the biphenyl structure. Its molecular formula is C12H6Br4C_{12}H_6Br_4, and it has a molecular weight of approximately 469.79 g/mol. The compound is also known by various synonyms, including 3,3',5,5'-tetrabromobiphenyl and its CAS number is 16400-50-3. The structure consists of two phenyl rings connected by a single bond, with bromine substituents located at the 2, 3', 4', and 5 positions on the rings .

  • Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution. For instance, hydroxyl or amino groups can be introduced under appropriate conditions.
  • Oxidation and Reduction: This compound can be oxidized to form corresponding quinones or reduced to yield debrominated derivatives of biphenyl.
  • Coupling Reactions: It can participate in coupling reactions to synthesize more complex polybrominated biphenyls or other aromatic compounds.

The biological activity of 1,1'-Biphenyl, 2,3',4',5-tetrabromo- has garnered attention due to its potential as an endocrine disruptor. Studies indicate that brominated compounds can interfere with hormonal functions in aquatic organisms and may pose risks to reproductive health . The compound's toxicity and impact on environmental health are significant areas of research, particularly regarding its accumulation in ecosystems.

The synthesis of 1,1'-Biphenyl, 2,3',4',5-tetrabromo- typically involves the bromination of biphenyl. A common synthetic route includes:

  • Bromination Reaction: Biphenyl is reacted with bromine in the presence of a catalyst such as iron bromide or aluminum bromide.
  • Controlled Conditions: The reaction conditions are carefully controlled to ensure selective bromination at the desired positions on the biphenyl ring.
  • Purification: The product is purified through methods such as recrystallization or chromatography to achieve high purity levels.

1,1'-Biphenyl, 2,3',4',5-tetrabromo- finds applications in various fields:

  • Flame Retardants: Its high bromine content makes it suitable for use as a flame retardant in plastics and textiles.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds.
  • Research: The compound is used in scientific studies focused on environmental chemistry and toxicology due to its properties as an endocrine disruptor.

Interaction studies involving 1,1'-Biphenyl, 2,3',4',5-tetrabromo- have primarily focused on its effects on biological systems. Research indicates that exposure to this compound can lead to oxidative stress and developmental toxicity in aquatic organisms like zebrafish larvae. These findings highlight the need for further investigation into its ecological impact and potential risks associated with human exposure .

Several compounds share structural similarities with 1,1'-Biphenyl, 2,3',4',5-tetrabromo-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,3,3',4,4',5,5'-HeptabromobiphenylContains seven bromine atomsGreater degree of bromination
1,1'-Biphenyl, 2,2',3,5,5',6-HexabromoSix bromine atoms across various positionsHigher toxicity potential due to more halogens
3-BromobiphenylContains only one bromine atomSimpler structure with less biological impact
Tetrabromobisphenol AUsed primarily as a flame retardantKnown for its widespread environmental persistence

These compounds differ in terms of their degree of bromination and subsequent biological effects. The unique positioning of bromine atoms in 1,1'-Biphenyl, 2,3',4',5-tetrabromo- contributes to its specific chemical behaviors and applications compared to other similar compounds.

XLogP3

6.4

Exact Mass

469.71620 g/mol

Monoisotopic Mass

465.72030 g/mol

Heavy Atom Count

16

UNII

82BC7152T5

Metabolism Metabolites

PBBs can be absorbed via oral, inhalation, and dermal routes. Due to their lipophilic nature, PBBs, especially the highly brominated congeners, tend to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk. Certain PBB compounds are metabolized by the microsomal monooxygenase system catalyzed by cytochrome P-450 of the type induced by phenobarbital. The rate of metabolism may depends on the bromine substitution pattern. PBB congeners of low bromine content are transformed into hydroxylated derivatives that are predominately eliminated in the urine. Highly brominated congeners are either retained or excreted unchanged in the feces. (L628)

Dates

Modify: 2024-08-15

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